5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
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Overview
Description
5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique scaffold for drug discovery and other applications .
Preparation Methods
The synthesis of 5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method displays intramolecular heterocyclization of different N-substituted pyrroles with the CO unit . Another approach involves the transition-metal-free strategy, which includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Chemical Reactions Analysis
5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Cyclization: Intramolecular cyclization reactions can be performed to form more complex structures.
Scientific Research Applications
5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its diverse biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can exert its antitumor and anti-inflammatory effects .
Comparison with Similar Compounds
5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine can be compared with other similar compounds in the pyrrolopyrazine family:
Pyrrolo[1,2-a]pyrazines: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazines: These derivatives show more activity on kinase inhibition.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-benzyl-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-18-16-12-21(11-14-7-3-1-4-8-14)13-17(16)20-22(18)15-9-5-2-6-10-15/h1-10H,11-13,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVKOMBVSUEWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CN1CC3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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